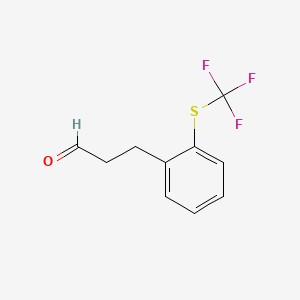
(2-(Trifluoromethylthio)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Trifluoromethylthio)phenyl)propanal: is an organic compound with the molecular formula C10H9F3OS and a molecular weight of 234.24 g/mol . This compound features a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanal group. The presence of the trifluoromethylthio group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethylthio)phenyl)propanal typically involves the introduction of the trifluoromethylthio group to a suitable precursor. One common method involves the use of trifluoromethylthiolation reagents such as trifluoromethylthiolating agents in the presence of a base. For example, cesium fluoride can be used as a fluorine source to facilitate the generation of trifluoromethylthio anions .
Industrial Production Methods: Industrial production of this compound may involve flow chemistry techniques, which allow for the continuous synthesis of the compound. This method offers advantages such as scalability and environmental friendliness by minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: (2-(Trifluoromethylthio)phenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of (2-(Trifluoromethylthio)phenyl)propanoic acid.
Reduction: Formation of (2-(Trifluoromethylthio)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2-(Trifluoromethylthio)phenyl)propanal is used as a building block in organic synthesis. Its unique trifluoromethylthio group enhances the reactivity and stability of the resulting compounds, making it valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, the trifluoromethylthio group is known to improve the pharmacokinetic properties of drug candidates. Compounds containing this group often exhibit increased metabolic stability and enhanced biological activity .
Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity .
Mechanism of Action
The mechanism of action of (2-(Trifluoromethylthio)phenyl)propanal involves its interaction with molecular targets through the trifluoromethylthio group. This group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and selectivity for specific targets . The electron-withdrawing nature of the trifluoromethylthio group also affects the compound’s reactivity and stability .
Comparison with Similar Compounds
- (2-(Trifluoromethylthio)phenyl)methanol
- (2-(Trifluoromethylthio)phenyl)acetic acid
- (2-(Trifluoromethylthio)phenyl)ethanol
Comparison: Compared to similar compounds, (2-(Trifluoromethylthio)phenyl)propanal is unique due to the presence of the aldehyde group, which imparts distinct reactivity and chemical properties. The trifluoromethylthio group enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis .
Properties
Molecular Formula |
C10H9F3OS |
|---|---|
Molecular Weight |
234.24 g/mol |
IUPAC Name |
3-[2-(trifluoromethylsulfanyl)phenyl]propanal |
InChI |
InChI=1S/C10H9F3OS/c11-10(12,13)15-9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6-7H,3,5H2 |
InChI Key |
WPJUUDNOCWSAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















